4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Description
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a 4,5-dihydro-1,3-oxazole (oxazoline) core with two methyl groups at the 4-position and a 3-nitrophenyl substituent at the 2-position. Its molecular structure was crystallographically confirmed, revealing a planar oxazoline ring and a nitro group at the meta position of the phenyl ring . The compound was synthesized during studies on phosphodiesterase-4 inhibitors, serving as an intermediate in the synthesis of Rolipram analogs . Key structural features include:
Properties
IUPAC Name |
4,4-dimethyl-2-(3-nitrophenyl)-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-16-10(12-11)8-4-3-5-9(6-8)13(14)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAYGYJTXPWMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348685 | |
| Record name | 4,4-dimethyl-2-(3-nitrophenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82998-95-6 | |
| Record name | 4,4-dimethyl-2-(3-nitrophenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxazole ring can be hydrogenated to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of 4,4-Dimethyl-2-(3-aminophenyl)-4,5-dihydro-1,3-oxazole.
Reduction: Formation of 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazoline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Electronic Effects
- Nitro vs. Methyl Groups : The 3-nitrophenyl group in the target compound reduces electron density on the oxazoline ring compared to methyl-substituted analogs (e.g., 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole), making it less reactive in nucleophilic substitutions .
- Styryl vs. Phenyl: The (E)-3-nitrostyryl substituent in introduces extended conjugation, altering photophysical properties compared to the non-conjugated phenyl group in the target compound.
Steric Effects
- For example, vanadium complexes with ligands lacking bulky substituents (e.g., 2-phenyl-4,5-dihydro-1,3-oxazole) show higher activity in ethylene polymerization due to reduced steric constraints .
Pharmaceutical Intermediates
- The 3-nitrophenyl group in the target compound contrasts with early LpxC inhibitors (e.g., L-573655), which use simpler 2-phenyl-4,5-dihydro-1,3-oxazole scaffolds. The nitro group may enhance binding specificity in medicinal chemistry contexts .
Physical Properties and Crystallography
- Crystal Packing : The target compound exhibits C–H···O and C–H···S interactions due to its nitro and phenylsulfanyl groups . In contrast, 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole lacks such interactions, resulting in less dense packing.
Biological Activity
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole is , with a molecular weight of approximately 232.24 g/mol. The compound features a nitrophenyl group that is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific biological activities of 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole can be summarized as follows:
Anticancer Activity
Several studies have demonstrated the potential of oxazole derivatives in cancer treatment. For example:
- A study on related compounds indicated that modifications in the oxazole structure could lead to enhanced cytotoxicity against various cancer cell lines such as MCF-7 and A549. The IC50 values for some derivatives were reported as low as 0.12 µM .
Antimicrobial Properties
The antimicrobial efficacy of oxazole derivatives has been widely documented:
- A derivative similar to 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole exhibited activity against Mycobacterium tuberculosis, demonstrating an ability to combat resistant strains .
The biological activity of 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells by modulating protein expressions such as p53 and caspase-3 .
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties which contribute to their overall therapeutic effects .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various oxazole derivatives on MCF-7 cells. The results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
Another research focused on the antimicrobial properties of oxazole derivatives found that specific compounds showed promising activity against drug-resistant strains of M. tuberculosis, highlighting their potential as novel therapeutic agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4,4-dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted nitrophenyl precursors with carbonyl derivatives. For optimization:
- Use DMSO as a solvent under reflux conditions (18–24 hours) to enhance cyclization efficiency .
- Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of nitrophenyl hydrazide to carbonyl reactant) to minimize side reactions.
- Purify via recrystallization using water-ethanol (1:3 v/v) to achieve >60% yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm regiochemistry of the oxazole ring and nitro group positioning using H and C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 234.1 [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identify C=N stretching (~1650 cm) and nitro group vibrations (~1520 cm) .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ = 270–300 nm for nitroaromatic absorption) .
- Stability : Conduct accelerated degradation studies (40°C, 75% RH) over 14 days, monitoring via HPLC .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/acetone (3:1 v/v) at 4°C .
- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXTL software to resolve bond angles (e.g., C-N-C = 112.5°) and confirm planarity of the oxazole ring .
Q. What computational methods validate electronic properties for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps (~4.2 eV), correlating nitro group orientation with reactivity .
- Use molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., enzymes with nitroreductase activity) .
Q. How can conflicting spectral data from NMR and MS be reconciled?
- Methodological Answer :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., diastereotopic protons in the dihydro-oxazole ring) .
- Analyze isotopic patterns in high-resolution MS (HRMS) to distinguish between molecular ion clusters and fragmentation artifacts .
Q. What protocols mitigate hazards during large-scale synthesis of nitro-substituted oxazoles?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
